(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid

概要

説明

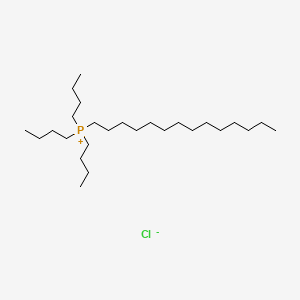

“(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid” is a chemical compound that has been used in various scientific studies . It is also known by other names such as “5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-boronic acid” and "1,1,4,4-tetramethyltetralin-6-ylboronic acid" .

Synthesis Analysis

The synthesis of related compounds has been described in the literature . For example, a one-step procedure was developed for the multigram synthesis of 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2,3-diol, and its three 1-substituted derivatives .Molecular Structure Analysis

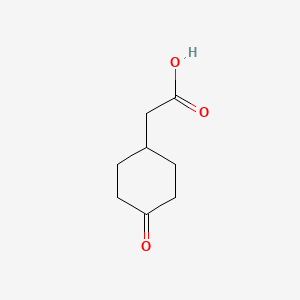

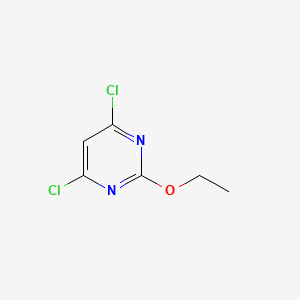

The molecular formula of this compound is C14H21BO2 . The InChI Key, which is a unique identifier for chemical substances, is NXBNRLONOXGRCQ-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 232.13 g/mol . It is a white solid .科学的研究の応用

Synthesis and Biological Evaluation

Researchers have developed sulfonic acid analogues of bexarotene, a known therapeutic, evaluating their potential for selective retinoid X receptor (RXR) agonism. These studies revealed several analogues displaying selective RXR activation with minimal cross-signaling, suggesting improved biological selectivity and potency for therapeutic applications, particularly in relation to cutaneous T-cell lymphoma (CTCL) treatment (Heck et al., 2016).

Synthetic Retinoid Analogue Development

Synthetic analogues of all-trans-retinoic acid (ATRA) have been designed to maintain stability and biological function for neural differentiation from human pluripotent stem cells. Modifications to the structure of these synthetic retinoid compounds significantly impact their biological activity, illustrating the importance of structural adjustments for mediating tissue differentiation (Christie et al., 2008).

Lewis Acid Chemistry

The study of tris(5,6,7,8-tetrafluoronaphthalen-2-yl)borane highlighted the unexplored chemistry of electron-deficient boranes with fluorination distal to the Lewis acidic center. This research provides insights into Lewis acid applications, including C═O and C═N reduction, as well as dehydrogenative Si–O coupling, showcasing the versatility of boronic acid derivatives in organic synthesis (Mohr et al., 2014).

Analgesic Activity Exploration

Triazoles and triazolothiadiazines derived from (5,6,7,8-tetrahydronaphthalen-2-yl)oxyacetic acid have been synthesized, elucidating their structure through analytical and spectral studies. Selected compounds exhibited promising analgesic activity, marking a potential area for developing new pain management therapies (Turan‐Zitouni et al., 2010).

Apoptotic Effects on Leukemia Cells

Research into synthetic N-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene-2-yl)-carboxamide derivatives uncovered their effects on cell viability and apoptotic pathways in K562 human chronic myelogenous leukemia cell lines. Certain compounds demonstrated significant apoptotic effects, indicating potential for leukemia treatment applications (Koç et al., 2017).

Boronic Acid Catalysis

Boronic acids, beyond their role in Suzuki coupling, have been explored for their catalytic properties, including the activation of hydroxy functional groups. This research opens up new pathways for their application in organic synthesis, demonstrating their versatility and potential as "green" compounds (Hall, 2019).

作用機序

Target of Action

The primary target of (5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid is the retinoic acid receptor (RAR) . RARs are nuclear transcription factors that play a crucial role in regulating cell growth, differentiation, and apoptosis .

Mode of Action

This compound acts as a selective RARα agonist . As an agonist, it binds to the RARα receptor, activating it. This activation triggers a series of intracellular events, including the transcription of genes that possess retinoic acid responsive elements .

Biochemical Pathways

The activation of RARα by this compound affects various biochemical pathways. These pathways are primarily involved in cell growth, differentiation, and apoptosis . The downstream effects of these pathways can lead to changes in cellular behavior and function.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific cell type and context. Generally, activation of RARα can lead to changes in cell growth, differentiation, and apoptosis . This can have significant effects in various biological contexts, including development and disease.

特性

IUPAC Name |

(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BO2/c1-13(2)7-8-14(3,4)12-9-10(15(16)17)5-6-11(12)13/h5-6,9,16-17H,7-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXBNRLONOXGRCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C(CCC2(C)C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10438592 | |

| Record name | (5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169126-63-0 | |

| Record name | (5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}ethan-1-one](/img/structure/B1311150.png)

![Ethyl 2-(benzo[d][1,3]dioxol-5-yl)thiazole-4-carboxylate](/img/structure/B1311159.png)

![5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1311169.png)